1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole class of organic compounds Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of 1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent functional group modifications. The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the benzyl and N-{2-[(2-methylpropanoyl)amino]ethyl} groups through various alkylation and acylation reactions .
Chemical Reactions Analysis
1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, methanesulfonic acid for Fischer indole synthesis, and various alkyl halides for alkylation reactions are commonly used.
Scientific Research Applications
1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other similar indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(2-methylpropanoylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-16(2)21(26)23-12-13-24-22(27)20-14-18-10-6-7-11-19(18)25(20)15-17-8-4-3-5-9-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
BSLBSAAWRSEUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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